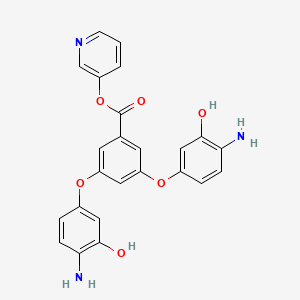
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that features a pyridine ring and a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups, allows it to participate in a variety of chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3,5-dihydroxybenzoic acid with pyridin-3-yl alcohol under acidic conditions.
Amination: The ester is then subjected to amination reactions to introduce the amino groups at the 4-position of the phenoxy rings. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Shares structural similarities but differs in the triazole ring.
3-(5-nitropyridin-2-yl)benzoic acid: Contains a nitro group instead of amino and hydroxyl groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine ring and carboxamide groups.
Uniqueness
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Eigenschaften
CAS-Nummer |
823814-64-8 |
|---|---|
Molekularformel |
C24H19N3O6 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C24H19N3O6/c25-20-5-3-15(11-22(20)28)31-18-8-14(24(30)33-17-2-1-7-27-13-17)9-19(10-18)32-16-4-6-21(26)23(29)12-16/h1-13,28-29H,25-26H2 |
InChI-Schlüssel |
VEKKHKOLSGHZRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
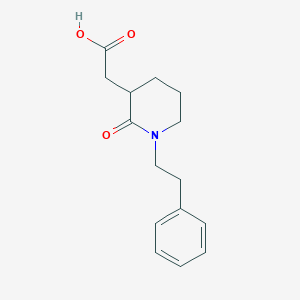
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
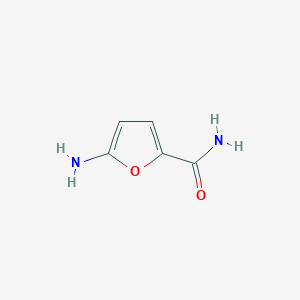
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)

![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
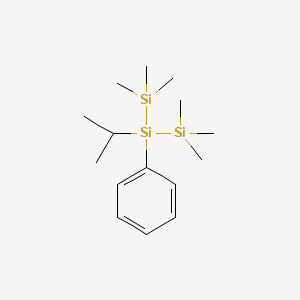
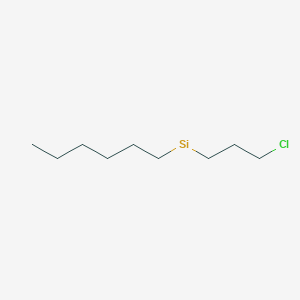
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

